6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H5N3O3 |
|---|---|
Molecular Weight |
179.13 g/mol |
IUPAC Name |
6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H5N3O3/c11-6-4(7(12)13)1-3-2-8-10-5(3)9-6/h1-2H,(H,12,13)(H2,8,9,10,11) |
InChI Key |
VGYRIPWIHWCAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC2=C1C=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a preformed pyrazole or pyridine, the compound can be synthesized by treating diphenylhydrazone and pyridine with iodine . Another method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include dimethyl sulfate, potassium carbonate, and acetone. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Table 1: Antimicrobial Activity Comparison
| Compound | Target Bacteria | MIC/Activity Range | Reference |
|---|---|---|---|
| Compound 7 | Drug-resistant S. epidermidis | Comparable to oxacillin | |
| Thienopyridines (8–16) | S. aureus, E. coli | Broad-spectrum efficacy |
Enzyme Inhibition Profiles
- Amides from 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid : Potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, with implications in cancer therapy .
- Compound 5 (Tacrine-linked derivative) : Dual inhibitor of acetylcholinesterase (AChE, IC₅₀ = 0.125 µM) and phosphodiesterase 4 (PDE4D, IC₅₀ = 0.271 µM), relevant for neurodegenerative diseases .
- SQ20009 : Inhibits cyclic nucleotide phosphodiesterases, modulating intracellular signaling pathways .
Table 2: Enzyme Inhibition Comparison
Physicochemical Properties
- This compound : Polar due to carboxylic acid and oxo groups, likely influencing solubility and membrane permeability.
Table 3: Physicochemical Comparison
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| This compound | C₈H₅N₃O₃ | 191.15 | Oxo, carboxylic acid |
| 1-Pentyl-4-amino-6-methyl derivative | C₁₃H₁₈N₄O₂ | 262.31 | Pentyl, methyl, amino |
Biological Activity
6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₉H₈N₄O₃ |
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | This compound |
| CAS Number | 923152-34-5 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Research indicates that this compound can act as a potent inhibitor of various kinases associated with cancer progression and inflammation.
Enzyme Inhibition
- Kinase Inhibition : The compound has shown significant inhibitory effects on receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis and tumor growth. For instance:
- Antioxidant Activity : Preliminary studies suggest that the compound may also exhibit antioxidant properties, which can mitigate oxidative stress-related damage in cells .
Biological Activities
The biological activities of this compound include:
- Anticancer Properties : The compound has been evaluated for its anticancer potential against various cell lines. Notably:
- Antimicrobial Activity : Recent investigations have indicated that derivatives of this compound possess antibacterial properties. A study showed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 2 to 16 µg/mL .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on colorectal cancer models revealed that oral administration resulted in reduced tumor growth rates in xenograft models. The pharmacokinetic profile indicated good bioavailability and stability .
Case Study 2: Antimicrobial Effects
In a recent study focusing on the synthesis and evaluation of antibacterial activity, derivatives of this compound were tested against various bacterial strains. Results indicated that modifications at specific positions enhanced antibacterial efficacy significantly .
Q & A
Q. What are the common synthetic routes for 6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid, and what challenges arise in its purification?
The synthesis typically involves multi-step reactions starting with pyridine or carbamate precursors. For example, a method analogous to involves sequential reactions to generate intermediates, followed by structural modifications (e.g., cyclization or oxidation) to yield the target compound. A critical challenge is controlling regioselectivity during heterocycle formation, as competing pathways may lead to byproducts like pyrazolo[3,4-d]pyrimidine derivatives. Purification often requires gradient elution chromatography due to polar functional groups (e.g., carboxylic acid), with LC-MS or NMR ( ) used to confirm purity .
Q. What spectroscopic and analytical methods are employed to characterize this compound?
Key techniques include:
- 1H/13C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing tautomeric forms of the dihydropyridine ring.
- X-ray crystallography : Resolves ambiguity in ring conformation and hydrogen-bonding patterns (e.g., lactam vs. carboxylic acid tautomers) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH vibrations (~3200–3400 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation pathways .
Q. What preliminary biological activities have been reported for this compound?
While direct studies are limited, structural analogs (e.g., pyrazolo[3,4-b]pyridine derivatives) exhibit anticancer, antibacterial, and antiviral activities. For instance, highlights the role of the carboxylic acid group in enhancing solubility and target binding, while the pyridine core may intercalate with DNA or inhibit kinases. In vitro assays using MTT or bacterial growth inhibition are recommended for initial screening .
Q. How do solubility and lipophilicity impact its applicability in biological assays?
The carboxylic acid moiety improves aqueous solubility but may reduce membrane permeability. SwissADME predictions ( ) suggest a logP value of ~1.5–2.5, indicating moderate lipophilicity. Formulation strategies, such as sodium salt preparation or nanoencapsulation, are often required for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Key modifications include:
- Substituent variation at position 3 : Electron-withdrawing groups (e.g., Cl, F) may enhance binding to hydrophobic enzyme pockets ().
- Ring hybridization : Replacing the pyridine ring with pyrazine () or triazole () alters π-π stacking and hydrogen-bond donor/acceptor profiles.
- Prodrug derivatization : Esterification of the carboxylic acid improves bioavailability, as seen in quinolone antibiotics () .
Q. How can contradictions in synthetic yield data be resolved?
Discrepancies often stem from reaction conditions. For example, reports high yields (~80%) via Mo(CO)6-mediated rearrangement under inert atmospheres, whereas notes lower yields (~40–50%) in aerobic conditions due to oxidation side reactions. Controlled experiments under varying temperatures, catalysts, and atmospheres are essential to identify optimal protocols .
Q. What computational tools are suitable for predicting its pharmacokinetic and toxicity profiles?
- Molecular docking (AutoDock Vina) : Models interactions with targets like DNA gyrase or topoisomerases.
- ADMET prediction (SwissADME, ProTox-II) : Estimates permeability (Caco-2), hepatic metabolism (CYP450 isoforms), and hepatotoxicity risks. validated these tools for analogs, showing correlation between predicted and experimental logD values .
Q. How does tautomerism affect its reactivity and spectroscopic data?
The compound exists in equilibrium between lactam (6-oxo) and carboxylic acid tautomers. X-ray data ( ) and NMR titration experiments (e.g., in DMSO-d6 vs. CDCl3) reveal solvent-dependent shifts. Tautomer ratios influence reactivity in amidation or esterification reactions, requiring careful pH control .
Q. What strategies mitigate crystallization challenges during scale-up?
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert gas for Mo(CO)6-mediated reactions ().
- Characterization : Combine XRD with solid-state NMR to resolve tautomeric ambiguity.
- Biological Assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) and validate results across multiple cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
